

# Validating CEP-28122 Specificity Against Other Tyrosine Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tyrosine kinase inhibitor **CEP-28122**'s performance against its primary target, Anaplastic Lymphoma Kinase (ALK), and a panel of other tyrosine kinases. The information presented is supported by experimental data to validate the specificity of **CEP-28122**.

## **Executive Summary**

CEP-28122 is a potent and highly selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 nM in recombinant enzyme assays.[1] Constitutive ALK activity is a known oncogenic driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2] CEP-28122 has demonstrated dose-dependent antitumor activity in preclinical models of these ALK-positive cancers.[2] This guide delves into the specificity of CEP-28122 by comparing its inhibitory activity against ALK to a broad range of other tyrosine kinases.

## Data Presentation: Kinase Specificity Profile of CEP-28122

The following table summarizes the inhibitory activity of **CEP-28122** against its primary target, ALK, and other selected tyrosine kinases. The data is compiled from in vitro kinase assays.



| Kinase Target | IC50 (nM) | Percent Inhibition<br>at 1 µM | Kinase Family                   |
|---------------|-----------|-------------------------------|---------------------------------|
| ALK           | 1.9       | -                             | Receptor Tyrosine<br>Kinase     |
| Flt4 (VEGFR3) | 46        | >90%                          | Receptor Tyrosine<br>Kinase     |
| Lck           | -         | >90%                          | Src Family Kinase               |
| Lyn           | -         | >90%                          | Src Family Kinase               |
| Yes           | -         | >90%                          | Src Family Kinase               |
| Fyn           | -         | 80-90%                        | Src Family Kinase               |
| Src           | -         | 70-80%                        | Src Family Kinase               |
| IGF-1R        | -         | <50%                          | Receptor Tyrosine<br>Kinase     |
| InsR          | -         | <50%                          | Receptor Tyrosine<br>Kinase     |
| Met           | -         | <50%                          | Receptor Tyrosine<br>Kinase     |
| EGFR          | -         | <50%                          | Receptor Tyrosine<br>Kinase     |
| KDR (VEGFR2)  | -         | <50%                          | Receptor Tyrosine<br>Kinase     |
| PDGFRβ        | -         | <50%                          | Receptor Tyrosine<br>Kinase     |
| Abl           | -         | <50%                          | Non-receptor Tyrosine<br>Kinase |
| c-Kit         | -         | <50%                          | Receptor Tyrosine<br>Kinase     |



| Flt1 (VEGFR1) | - | <50% | Receptor Tyrosine<br>Kinase |
|---------------|---|------|-----------------------------|
| Flt3          | - | <50% | Receptor Tyrosine<br>Kinase |

Note: A comprehensive screen of **CEP-28122** against a panel of 259 kinases at 1  $\mu$ M showed that the vast majority of kinases were inhibited by less than 50%. The table highlights some of the most significantly inhibited off-target kinases and other notable kinases.

### **Experimental Protocols**

Recombinant ALK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer
 TR-FRET)

This assay was utilized to determine the IC50 value of CEP-28122 against recombinant ALK.

 Materials: Recombinant ALK kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

#### Procedure:

- The kinase reaction is performed by incubating the recombinant ALK enzyme with the biotinylated substrate and ATP in a kinase reaction buffer.
- **CEP-28122** is added at varying concentrations to determine its inhibitory effect.
- The reaction is allowed to proceed for a specified time at room temperature.
- The reaction is stopped, and the detection reagents (europium-labeled antiphosphotyrosine antibody and SA-APC) are added.
- After an incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.



- IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
- 2. Kinase Selectivity Profiling (Radiometric Assay)

The specificity of **CEP-28122** was evaluated against a broad panel of protein kinases using a radiometric assay format.

- Principle: This assay measures the transfer of a radiolabeled phosphate group from [y-33P]ATP to a specific peptide substrate by the kinase.
- Procedure:
  - $\circ$  The individual kinase is incubated with its specific peptide substrate, [y-33P]ATP, and the test compound (CEP-28122 at 1  $\mu$ M).
  - The reaction is carried out for a defined period at room temperature.
  - The reaction is then stopped, and the phosphorylated substrate is separated from the residual [y-33P]ATP, typically by filtration and capture onto a phosphocellulose membrane.
  - The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
  - The percent inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle-treated) reaction.

## Mandatory Visualizations ALK Signaling Pathway





Click to download full resolution via product page

Caption: Downstream signaling pathways activated by ALK.

## **Experimental Workflow for Kinase Selectivity Profiling**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. aacrjournals.org [aacrjournals.org]



- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating CEP-28122 Specificity Against Other Tyrosine Kinases: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612281#validating-cep-28122-specificity-against-other-tyrosine-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com